

# Application of the Achmatowicz Rearrangement in the Total Synthesis of Musellarin A

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## Compound of Interest

Compound Name: Musellarin A

Cat. No.: B158286

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## Introduction

**Musellarin A** is a natural product belonging to the diarylheptanoid family, characterized by a unique and complex bicyclic tetrahydropyran core.<sup>[1]</sup> Isolated from plants such as *Musa x paradisiaca*, **Musellarin A** and its analogues have garnered interest within the scientific community due to their potential biological activities.<sup>[1]</sup> Notably, **Musellarin A** has been shown to induce the activity of quinone reductase, a phase II detoxification enzyme with potential cancer chemopreventive properties. Furthermore, a related compound, Musellarin B, has demonstrated moderate cytotoxicity against several cancer cell lines. The intricate molecular architecture and promising biological profile of Musellarins make their efficient chemical synthesis a significant endeavor for further pharmacological investigation.

A key strategic transformation employed in the total synthesis of **Musellarin A** is the Achmatowicz rearrangement. This powerful oxidative rearrangement of a furfuryl alcohol provides a rapid and efficient entry to the highly functionalized dihydropyranone core of the target molecule.<sup>[2]</sup> This application note will detail the pivotal role of the Achmatowicz rearrangement in the synthesis of **Musellarin A**, providing comprehensive experimental protocols and relevant data.

## The Achmatowicz Rearrangement: A Key Synthetic Step

The Achmatowicz rearrangement, first reported by Osman Achmatowicz in 1971, is an organic reaction that converts a furan into a dihydropyran.[3] In the context of the total synthesis of **Musellarin A**, a substituted furfuryl alcohol is treated with an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), to furnish a dihydropyranone hemiacetal.[2] This transformation is crucial as it efficiently constructs the central six-membered oxygen-containing ring with the requisite functional handles for subsequent elaborations.

## Reaction Data

The following table summarizes the quantitative data for the Achmatowicz rearrangement step in the total synthesis of (±)-**Musellarin A** as reported by Tong and coworkers.

Starting Material	Reagent	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
Furfuryl alcohol intermediate	m-CPBA	CH <sub>2</sub> Cl <sub>2</sub>	0	Not Specified	Dihydropyranone hemiacetal	85

## Experimental Protocols

The following are detailed experimental protocols for the key stages in the synthesis of the **Musellarin A** core, with a focus on the Achmatowicz rearrangement.

### Synthesis of the Furfuryl Alcohol Precursor

The synthesis of the requisite furfuryl alcohol for the Achmatowicz rearrangement begins with a Wittig olefination followed by a reduction step.

#### Protocol 1: Wittig Olefination

- To a suspension of the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDs) dropwise.
- Stir the resulting deep red solution at 0 °C for 30 minutes.

- Cool the reaction mixture to -78 °C and add a solution of the starting aldehyde in anhydrous THF.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

#### Protocol 2: Reduction to the Furfuryl Alcohol

- To a solution of the alkene from Protocol 1 in methanol, add magnesium turnings portionwise at room temperature.
- Stir the reaction mixture vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the furfuryl alcohol.

## The Key Achmatowicz Rearrangement

#### Protocol 3: Achmatowicz Rearrangement

- Dissolve the furfuryl alcohol in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and cool the solution to 0 °C in an ice bath.
- Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity) portionwise to the stirred solution.
- Monitor the reaction progress by TLC.

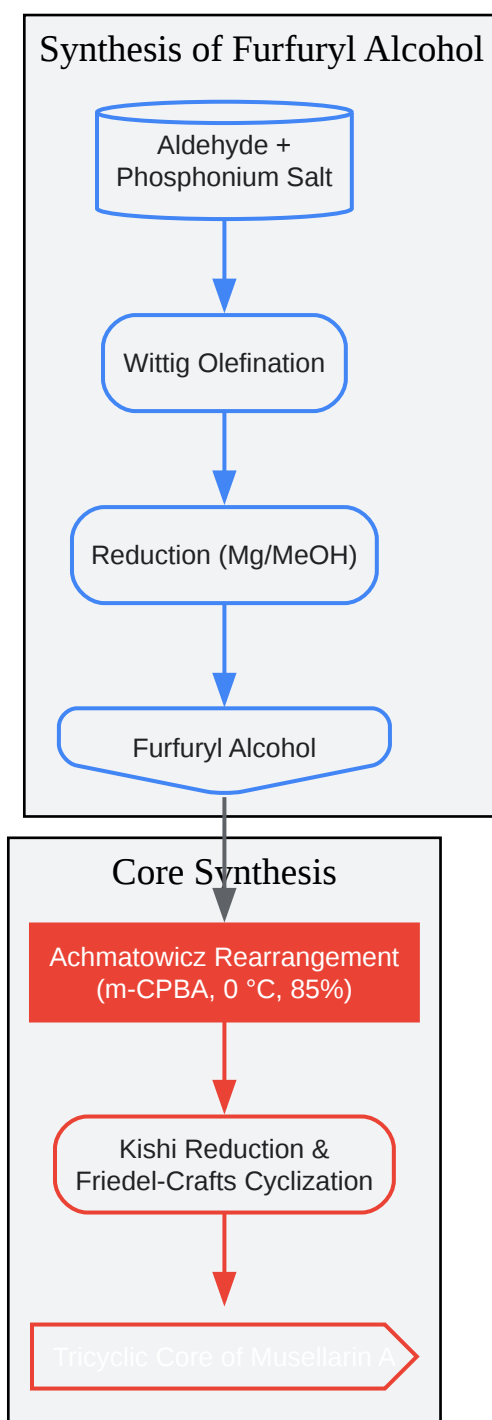
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the layers and extract the aqueous layer with dichloromethane.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the dihydropyranone hemiacetal as a mixture of diastereomers.<sup>[2]</sup>

## Subsequent Transformations

Following the Achmatowicz rearrangement, the resulting dihydropyranone is advanced through a Kishi reduction and an intramolecular Friedel-Crafts cyclization to construct the complete tricyclic core of **Musellarin A**.<sup>[2]</sup>

## Visualizing the Synthetic Workflow

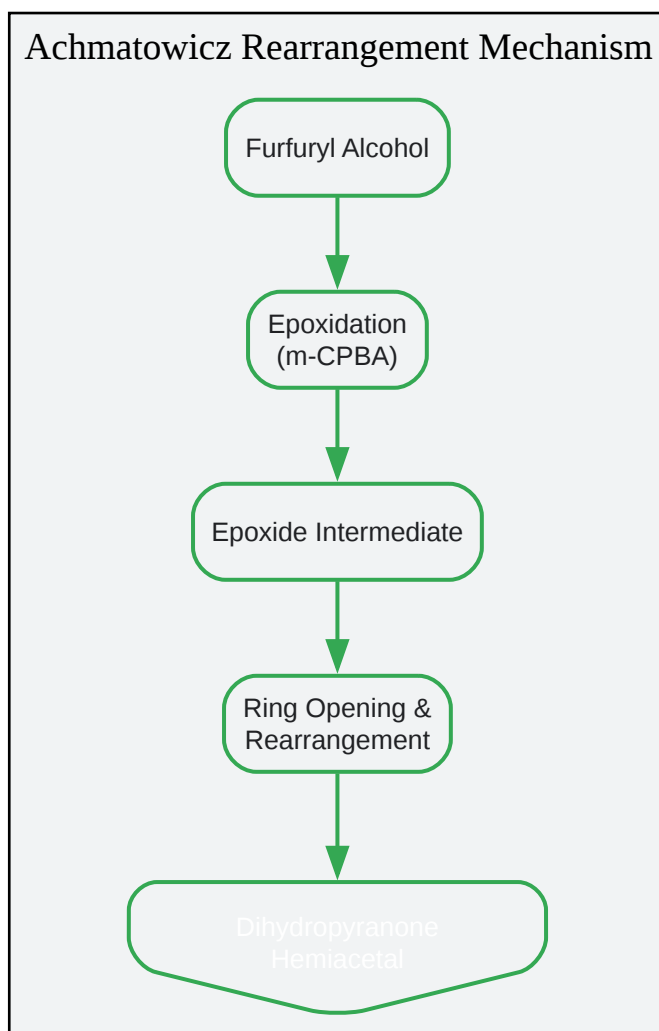
The following diagrams illustrate the key transformations in the synthesis of the **Musellarin A** core, highlighting the central role of the Achmatowicz rearrangement.



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Caption: Synthetic workflow for the **Musellarin A** core.

The following diagram provides a more detailed look at the mechanism of the Achmatowicz rearrangement itself.



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Caption: Mechanism of the Achmatowicz rearrangement.

## Conclusion

The Achmatowicz rearrangement serves as a cornerstone in the total synthesis of **Musellarin A**, enabling the efficient construction of its complex polycyclic core. The high yield and operational simplicity of this transformation underscore its utility in natural product synthesis. The detailed protocols provided herein offer a practical guide for researchers engaged in the synthesis of **Musellarin A** and other structurally related bioactive molecules. Further investigation into the biological activities and mechanisms of action of Musellarins, facilitated by their synthetic accessibility, holds promise for the development of novel therapeutic agents.

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